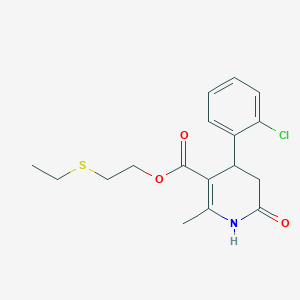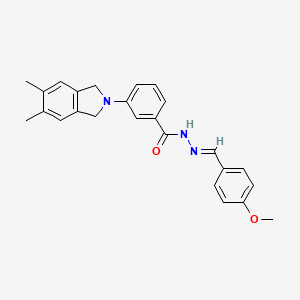![molecular formula C12H14N4O4S B5599667 ethyl {5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5599667.png)
ethyl {5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetate
Overview
Description
Synthesis Analysis
The synthesis of related tetrazole derivatives involves multi-step chemical reactions, typically starting from readily available precursors. For instance, tetrazole compounds were synthesized through reactions involving ethyl acetates and sulfonamide or sulfonyl groups, indicating a methodology that could potentially apply to our compound of interest (Al-Hourani et al., 2020).
Molecular Structure Analysis
Molecular structure determinations of similar compounds are often performed using X-ray crystallography, revealing detailed geometrical parameters such as bond lengths, angles, and molecular conformations. The molecular docking studies further provide insights into the compound's potential interactions with biological targets, such as enzymes (Al-Hourani et al., 2015).
Scientific Research Applications
Molecular Docking and Structural Analysis
- Molecular Structure and Docking Studies : Ethyl {5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetate has been studied for its molecular structure using X-ray crystallography. It was found that the tetrazole rings in the compound are essentially planar, and the aryl rings at the 1- and 5-positions of the compound show no conjugation to the tetrazole group. Molecular docking studies have also been conducted to understand the interaction of this compound with enzymes like cyclooxygenase-2 (Al-Hourani et al., 2020).
Synthesis and Characterization
Synthesis and Antimicrobial Activity : The synthesis of this compound involves the reaction of 5-phenyl tetrazole with ethyl chloroacetate, yielding ethyl (5-phenyl-1H-tetrazol-1-yl) acetate. This compound has been screened for antimicrobial activity, with some derivatives showing promising antibacterial and antifungal activities (Mohite & Bhaskar, 2010).
Synthesis of Oxadiazolyl Acetic Acids : Another application involves the acylation of ethyl (lH-tetrazol-5-yl)acetate with aroyl chlorides and heteroaroyl chlorides, leading to the synthesis of ethyl (5-aryl-1,3,4-oxadiazol-2-yl)acetates and corresponding acetic acids. These compounds have potential applications in anti-inflammatory and analgesic activities (Janda, 2001).
Applications in Dendrimers and Ligands
Dendrimer Synthesis : This compound has been used in synthesizing tetrazole-containing dendrimers. The reaction of 5-methylsulfonyl-1-phenyltetrazole with various reagents leads to the formation of polytetrazoles, which are then used in the synthesis of dendrimers (Artamonova et al., 2004).
Polydentate Ligands for Biomimetic Studies : The compound is also useful in preparing polydentate ligands for biomimetic studies. Aryl-5-methylsulfonyltetrazoles react with various glycols to produce tetrazole-containing ethers, which can be used as ligands (Kharbash et al., 2002).
Crystal Structure Analysis
- Crystal Structure Determination : The crystal structure of ethyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a related compound, has been determined, providing insights into the molecular configuration and potential interactions (Lee et al., 2017).
properties
IUPAC Name |
ethyl 2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-3-20-11(17)8-16-14-12(13-15-16)9-4-6-10(7-5-9)21(2,18)19/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJJXJHOKPQOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)C2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl {5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5599587.png)
![4-fluoro-N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B5599591.png)
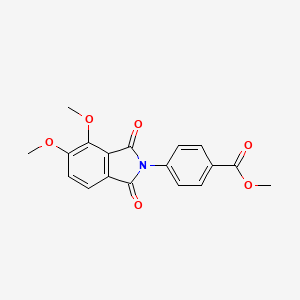
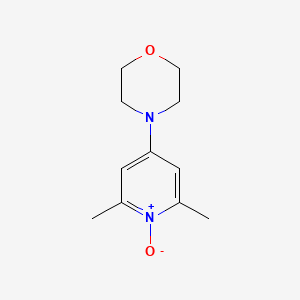
![N-[3-(1H-imidazol-1-yl)butyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5599623.png)
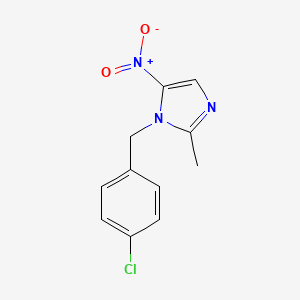
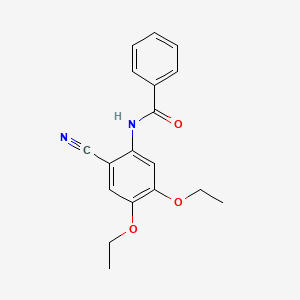
![11-(2-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5599647.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5599653.png)
![N-[3-(2-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5599657.png)
![3-(1-methylbutyl)-8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599663.png)
